N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a sulfonamide-tetrazole hybrid compound featuring a naphthalene-2-sulfonamide backbone linked to a 4-ethoxyphenyl-substituted tetrazole moiety. The naphthalene sulfonamide group is structurally analogous to dansyl derivatives, which are known for their fluorescent properties and applications in enzyme inhibition studies .
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-2-28-18-10-8-17(9-11-18)25-20(22-23-24-25)14-21-29(26,27)19-12-7-15-5-3-4-6-16(15)13-19/h3-13,21H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVFTJDJXMTBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Naphthalene Sulfonamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide. The mechanism of action typically involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
Case Study: Antimicrobial Activity
A study published in Chemistry & Biology Interface demonstrated that various sulfonamide derivatives exhibited significant antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using a micro-dilution method, indicating that certain derivatives had promising antibacterial effects .
Anticancer Applications
The anticancer potential of this compound is also noteworthy. Research indicates that compounds with tetrazole and sulfonamide moieties can induce apoptosis in cancer cells, making them valuable in cancer therapy.
Case Study: Anticancer Activity
In a study focused on new sulfonamide derivatives, it was found that compounds containing the tetrazole group demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms proposed include the inhibition of specific enzymes involved in tumor growth and metastasis .
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy Phenyl Groups
A close analog, N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide (), replaces the ethoxy group with a methoxy substituent. The ethoxy group’s increased steric bulk and lipophilicity may enhance binding to hydrophobic protein pockets compared to methoxy. For example, in angiotensin II receptor antagonists like losartan and valsartan (), ethoxy or propyl groups improve receptor affinity and metabolic stability. This suggests that the ethoxyphenyl variant may exhibit superior bioavailability or target engagement in vivo compared to its methoxy counterpart .
Pharmacological Activity: Tetrazole-Sulfonamide Hybrids
Tetrazole-sulfonamide hybrids are prevalent in medicinal chemistry. For instance:
- Candesartan (): A biphenyl-tetrazole angiotensin II antagonist with a benzimidazole-carboxylic acid group.
- N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (): Exhibits anticancer activity, highlighting the role of sulfonamides in modulating cell proliferation. The naphthalene ring in the target compound may enhance π-π stacking with hydrophobic enzyme pockets, a critical factor in kinase inhibition .
Fluorescent Properties and Structural Analysis
Dansyl derivatives like 1-[5-(dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione () share the naphthalene sulfonamide motif and exhibit strong fluorescence. The target compound’s naphthalene group may similarly serve as a fluorophore, enabling applications in cellular imaging or protein-binding assays. Crystallographic studies using SHELX software () could resolve its 3D conformation, particularly the dihedral angle between the naphthalene and tetrazole rings, which influences binding kinetics .
Comparative Data Table
Biological Activity
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Synthesis
The synthesis of sulfonamide derivatives, including this compound, typically involves the reaction of naphthalene-2-sulfonyl chloride with amines or other nucleophiles. Recent advances in synthetic methodologies have emphasized eco-friendly approaches that minimize environmental impact while maximizing yield and selectivity .
Antitumor Activity
Sulfonamide derivatives have shown significant antitumor activity. The compound in focus has been evaluated against various cancer cell lines. For instance, studies indicate that derivatives with similar structures exhibit cytotoxic effects, with IC50 values often below 10 μM against several human cancer cell lines, including breast and glioblastoma cells .
The mechanism of action is thought to involve the inhibition of protein kinases and other growth signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. This compound may exhibit similar activity by inhibiting bacterial growth through mechanisms such as the inhibition of carbonic anhydrase enzymes in pathogens like Vibrio cholerae .
Case Studies
Recent studies have documented the biological evaluation of sulfonamide-based compounds, including this specific derivative. In one study, a series of sulfonamides were synthesized and tested for their ability to inhibit carbonic anhydrase, revealing promising results that suggest potential applications in treating bacterial infections .
In another investigation focusing on structural modifications of sulfonamides, it was found that slight changes in the chemical structure could significantly enhance biological activity against specific targets, including cancer cells and bacteria .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADMET) characteristics of new compounds. This compound has shown favorable properties, including the ability to cross the blood-brain barrier (Pe = 5.0 ± 1.5 × 10^-6 cm/s), which is essential for central nervous system-targeted therapies .
Q & A
Q. Key characterization data :
- IR spectroscopy : Look for peaks at ~1670 cm⁻¹ (C=O stretch in sulfonamide), ~1250 cm⁻¹ (C-O from ethoxyphenyl), and ~3300 cm⁻¹ (N-H stretch) .
- NMR :
- HRMS : Confirm molecular ion [M+H]⁺ with <1 ppm error .
Basic: What purification methods are effective for intermediates?
- Column chromatography : Use dichloromethane/ethyl acetate (1:8) gradients to separate polar byproducts .
- Recrystallization : Ethanol or methanol is ideal for sulfonamide derivatives due to moderate solubility at elevated temperatures .
Advanced: How can X-ray crystallography resolve structural ambiguities?
- Crystallization : Grow single crystals via slow evaporation of dichloromethane/ethanol solutions .
- Refinement : Use SHELXL for small-molecule refinement. Key parameters:
- Validation : Check for weak C–H···π or N–H···π interactions stabilizing the crystal lattice .
Advanced: What pharmacological targets are suggested for this compound?
- Angiotensin II receptor antagonism : The tetrazole moiety mimics carboxylate-binding groups in drugs like valsartan (see ).
- Fluorescent probes : The naphthalene sulfonamide core may bind hydrophobic protein pockets, similar to dansyl derivatives .
- Enzyme inhibition : Test against butyrylcholinesterase (BChE) via competitive binding assays, referencing sulfonamide-BChE co-crystal structures .
Advanced: How to design computational docking studies for target interaction analysis?
- Ligand preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.
- Protein selection : Use PDB structures (e.g., 4XYZ for BChE) and define binding pockets near catalytic residues .
- Docking software : AutoDock Vina with Lamarckian GA parameters (exhaustiveness=50). Validate poses using RMSD clustering (<2 Å) .
Advanced: How do substituents on the tetrazole ring affect bioactivity?
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Electron-withdrawing groups (e.g., nitro on phenyl): Enhance receptor affinity via polar interactions (see ).
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Steric effects : Bulky groups (e.g., tert-butyl) reduce solubility but improve metabolic stability .
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SAR table :
Substituent Activity (IC₅₀) Solubility (mg/mL) 4-Ethoxy 12 nM 0.5 4-Nitro 8 nM 0.2 tert-Butyl 15 nM 0.1
Advanced: How to address solubility challenges in formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
